

# 3-Ethylbenzoic acid physical and chemical properties

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## Compound of Interest

Compound Name: *3-Ethylbenzoic acid*

Cat. No.: *B123567*

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An In-depth Technical Guide on the Physical and Chemical Properties of **3-Ethylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Ethylbenzoic acid** (CAS No: 619-20-5), also known as m-ethylbenzoic acid, is an aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with a carboxyl group and an ethyl group at the meta-position, imparts a specific set of physical and chemical properties that make it a valuable intermediate in organic synthesis.<sup>[1]</sup> This is particularly relevant in the field of drug development, where it serves as a key precursor for the synthesis of bi-aryl amines that function as M3 muscarinic acetylcholine receptor antagonists.<sup>[2][3]</sup>

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Ethylbenzoic acid**. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key experimental workflows and biological pathways to support researchers and drug development professionals in its application.

## Chemical Identity and Physical Properties

The fundamental identity and physical characteristics of **3-Ethylbenzoic acid** are summarized below. The compound typically appears as a light brown solid at room temperature.<sup>[1][4]</sup>

## Table 2.1: Chemical Identifiers for 3-Ethylbenzoic Acid

Identifier	Value
IUPAC Name	3-ethylbenzoic acid[5][6][7][8]
Synonyms	m-Ethylbenzoic acid, Benzoic acid, 3-ethyl-[2][8][9]
CAS Number	619-20-5[2][5][6][7][9][10]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub> [2][5][6][9]
Molecular Weight	150.17 g/mol [1][2][8]
InChI Key	HXUSUAKIRZZMGP-UHFFFAOYSA-N[5][6][7]
Canonical SMILES	CCC1=CC(=CC=C1)C(=O)O[2][6][8]

## Table 2.2: Physical and Thermodynamic Properties of 3-Ethylbenzoic Acid

Property	Value
Melting Point	47 °C (320.15 K)[1][4][10]
Boiling Point	271.5 - 278.7 °C at 760 mmHg[1][4][9][10]
Density	~1.1 g/cm <sup>3</sup> [1][9][10]
Flash Point	128.5 °C[9]
Refractive Index	~1.53 - 1.546[1][4][9]
Vapor Pressure	0.002 mmHg at 25 °C[9]
Enthalpy of Sublimation (Δ <sub>subH</sub> °)	99.1 - 99.7 kJ/mol
Enthalpy of Formation (Δ <sub>fH</sub> °gas)	-346.8 ± 1.5 kJ/mol

## Chemical Properties and Reactivity

As a carboxylic acid, **3-Ethylbenzoic acid** exhibits characteristic acidity and solubility profiles. The presence of the hydrophobic ethyl group reduces its solubility in water while allowing for

dissolution in some organic solvents.

### Table 3.1: Acidity and Solubility of 3-Ethylbenzoic Acid

Property	Value / Observation
pKa	4.27 ± 0.10 (Predicted)[1][4]
Water Solubility	Poorly soluble[1]
Methanol Solubility	Slightly soluble[1][4]
DMSO Solubility	Slightly soluble[1][4]
LogP	1.9472[2]

## Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **3-Ethylbenzoic acid**.

### Synthesis Protocol: Grignard Carbonation of 3-Ethylbromobenzene

A common laboratory method for the synthesis of **3-Ethylbenzoic acid** involves the Grignard reaction. This protocol is based on the general procedure for synthesizing benzoic acid derivatives.

- Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.
- Grignard Reagent Formation: Dissolve 3-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which may be evidenced by cloudiness or gentle bubbling.
- Reaction Execution: Once the reaction begins, add the remaining 3-ethylbromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 15-30 minutes.

- Carbonation: Cool the flask in an ice bath and slowly pour the Grignard reagent solution onto an excess of crushed dry ice (solid CO<sub>2</sub>) with vigorous stirring.
- Work-up: After the excess dry ice has sublimed, hydrolyze the resulting magnesium salt by slowly adding cold dilute hydrochloric acid (e.g., 6M HCl) until the solution is acidic and all solids have dissolved.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude **3-Ethylbenzoic acid** can be further purified by recrystallization.

## Characterization Protocols

- Sample Preparation: Place a small amount of dry, finely powdered **3-Ethylbenzoic acid** on a clean surface. Push the open end of a capillary tube into the powder to collect a sample, then tap the sealed end on a hard surface to pack the solid to a height of 1-2 mm.
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10]
- Measurement: Heat the apparatus rapidly to about 10-15 °C below the expected melting point (47 °C), then reduce the heating rate to approximately 1-2 °C per minute.[10]
- Data Recording: Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][9][10]
- Apparatus Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]
- Sample Preparation: Accurately weigh a sample of **3-Ethylbenzoic acid** and dissolve it in a suitable solvent (e.g., a mixture of water and methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[1][2] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[2]

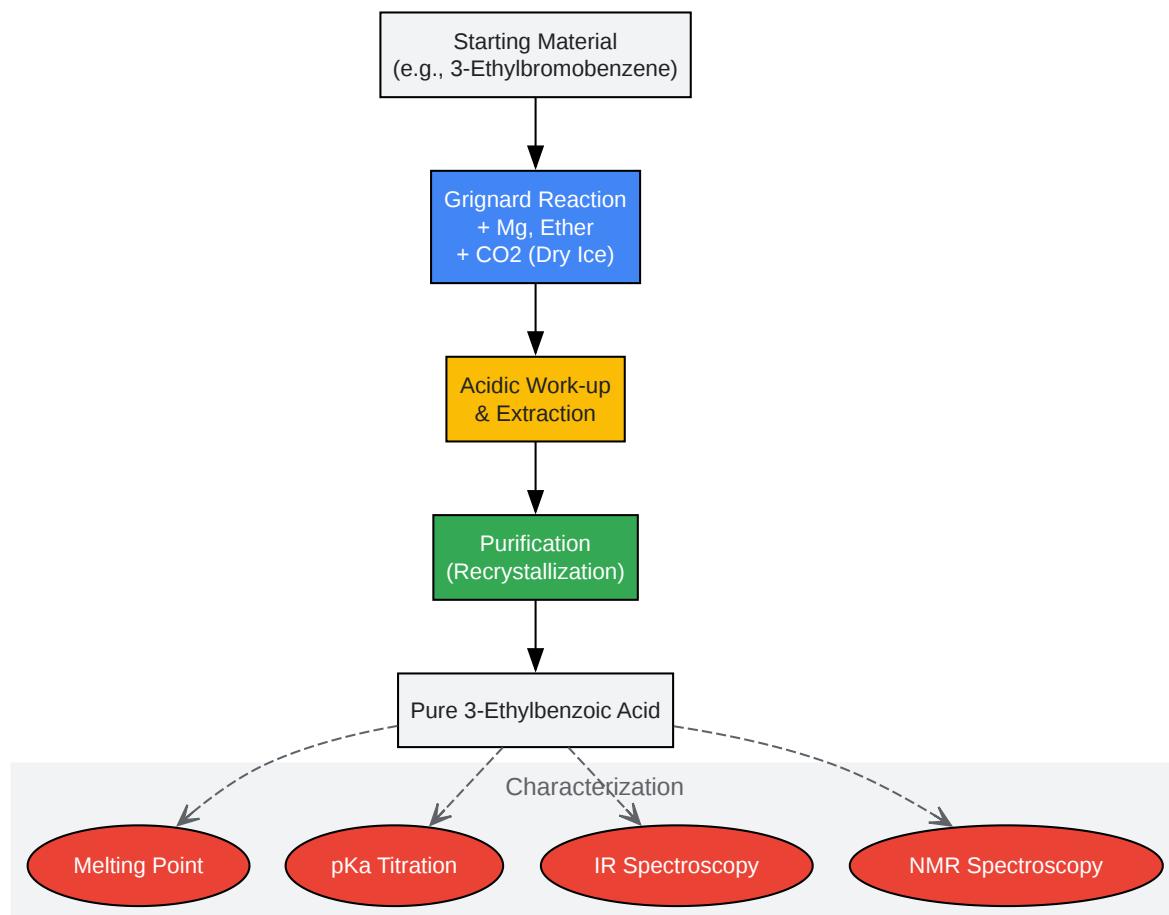
- Titration: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[1][2]
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.[2]
- Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.[6]
- Sample Preparation: In an agate mortar, thoroughly grind approximately 1 mg of **3-Ethylbenzoic acid** with 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder.
- Pellet Formation: Place the powder mixture into a pellet die. Apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.
- Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum using a blank KBr pellet. Then, acquire the sample spectrum.
- Data Analysis: Analyze the resulting spectrum for characteristic absorptions. For **3-Ethylbenzoic acid**, expect a very broad O-H stretch from 2500-3300  $\text{cm}^{-1}$ , a C=O stretch around 1710  $\text{cm}^{-1}$  (for the hydrogen-bonded dimer), and aromatic C-H and C=C stretches.
- Sample Preparation: Dissolve 5-10 mg of **3-Ethylbenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Spectral Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer.
- Data Analysis:
  - $^1\text{H}$  NMR: Expect a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12  $\delta$ . Aromatic protons will appear in the 7-8  $\delta$  region. The ethyl group protons will show a quartet around 2.7  $\delta$  (- $\text{CH}_2$ ) and a triplet around 1.2  $\delta$  (- $\text{CH}_3$ ).

- $^{13}\text{C}$  NMR: Expect the carboxyl carbon to absorb in the 165-185  $\delta$  range. Aromatic carbons will appear between 125-150  $\delta$ , and the aliphatic carbons of the ethyl group will be upfield.

## Visualized Workflows and Pathways

### General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **3-Ethylbenzoic acid**.

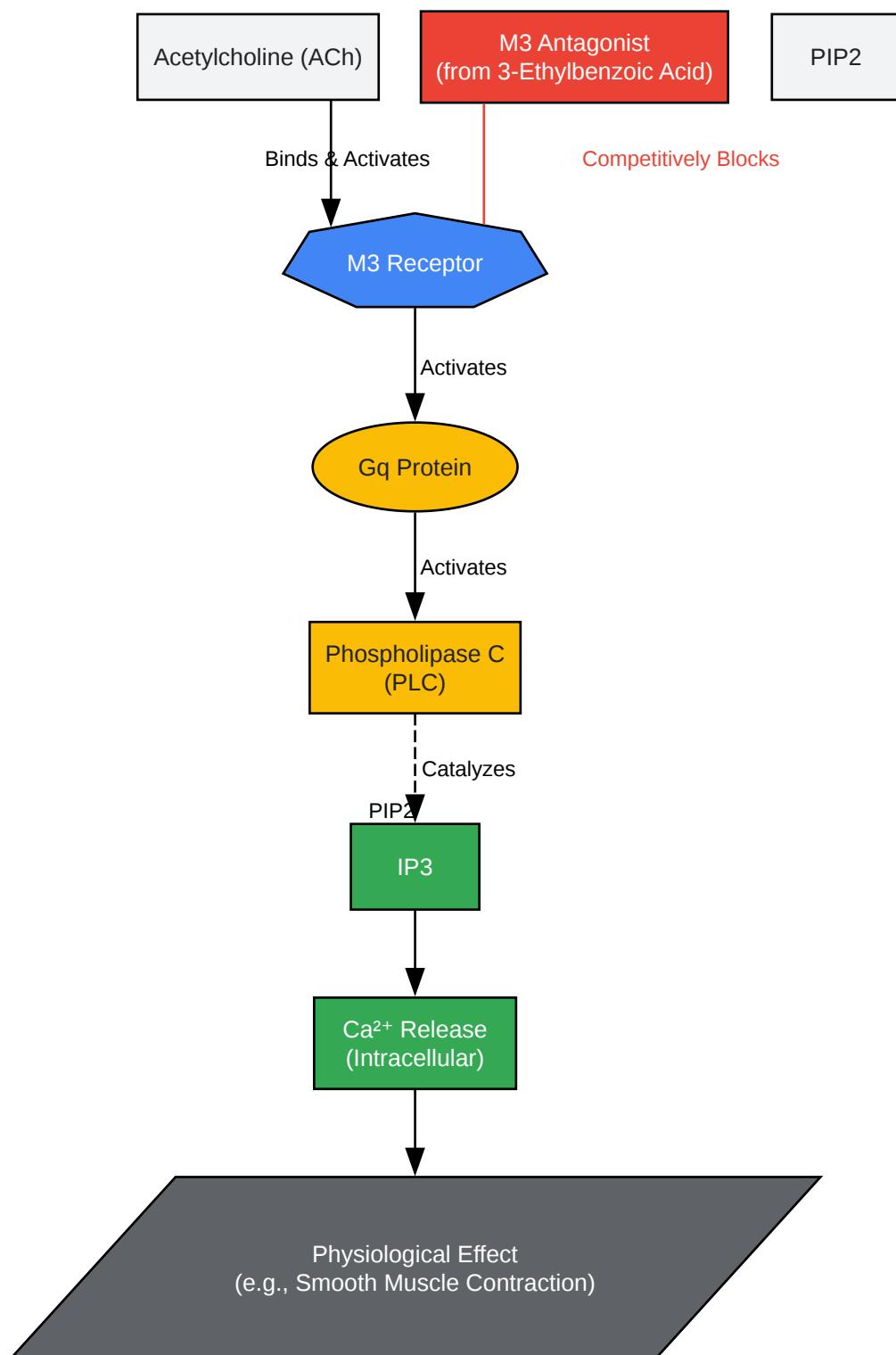


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Caption: Synthesis and Characterization Workflow for **3-Ethylbenzoic Acid**.

## Application in Drug Development: M3 Receptor Antagonism

**3-Ethylbenzoic acid** is a building block for antagonists targeting the M3 muscarinic acetylcholine receptor.<sup>[2][3]</sup> These receptors are Gq-protein coupled and are involved in mediating smooth muscle contraction and glandular secretion.<sup>[5]</sup> Antagonists block this signaling pathway, leading to therapeutic effects in conditions like overactive bladder and COPD.<sup>[5]</sup>

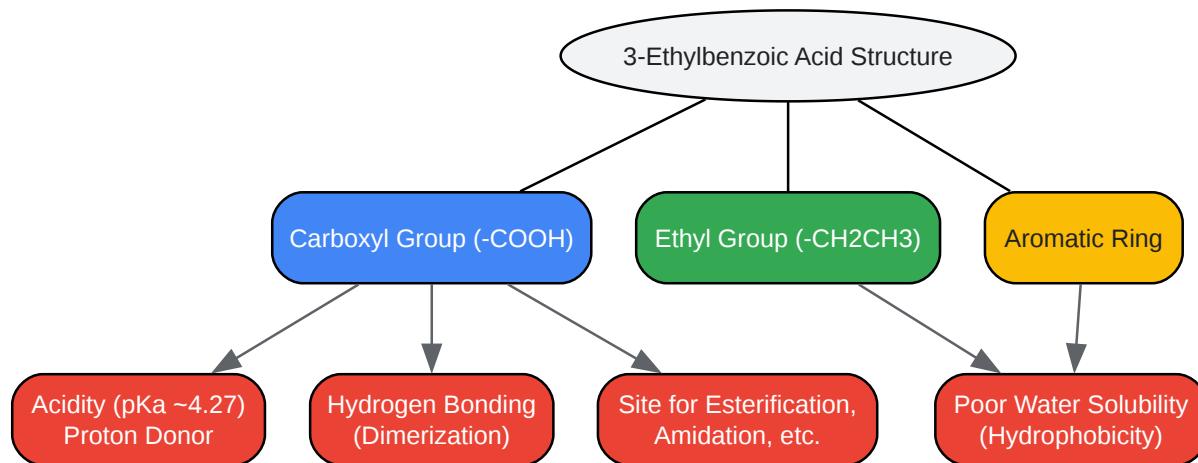


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Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Antagonism.

## Structure-Property Relationships

The molecular structure of **3-Ethylbenzoic acid** directly influences its key physical and chemical properties.



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Caption: Key Structure-Property Relationships of **3-Ethylbenzoic Acid**.

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